molecular formula C7HClF4O B1301936 2,3,4,5-Tetrafluorobenzoyl chloride CAS No. 94695-48-4

2,3,4,5-Tetrafluorobenzoyl chloride

Cat. No. B1301936
CAS RN: 94695-48-4
M. Wt: 212.53 g/mol
InChI Key: XWCKIXLTBNGIHV-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorobenzoyl chloride is a chemical compound that is part of the broader class of tetrafluorobenzoic acids and their derivatives. These compounds are characterized by a benzene ring substituted with four fluorine atoms and additional functional groups, which in the case of benzoyl chloride would be a carbonyl chloride group. The presence of fluorine atoms significantly alters the chemical and physical properties of these compounds, making them of interest in various chemical syntheses and material science applications.

Synthesis Analysis

The synthesis of compounds related to 2,3,4,5-tetrafluorobenzoyl chloride often involves the use of tetrafluorobenzoic acid as a starting material. For instance, bis(2,3,4,5-tetrafluorobenzoyloxy)triphenylantimony was synthesized from triphenylantimony and 2,3,4,5-tetrafluorobenzoic acid using tert-butyl hydroperoxide in diethyl ether, yielding a product with a trigonal bipyramidal coordination around the antimony atom . Additionally, 2,3,4,5-tetrafluorophenyllithium, a related organolithium intermediate, was prepared by lithiation of 1,2,3,4-tetrafluorobenzene with n-butyllithium, demonstrating the utility of this intermediate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of compounds containing the 2,3,4,5-tetrafluorobenzoyl moiety is influenced by the presence of fluorine atoms, which are highly electronegative. X-ray crystallography has been used to determine the structures of several related compounds. For example, the structure of bis(2,3,4,5-tetrafluorobenzoyloxy)triphenylantimony revealed a trigonal bipyramidal coordination geometry, with significant differences in bond lengths between the equatorial and axial positions . The crystal structure of a complex formed by 2,3,4,5-tetrafluorobenzoic acid and 4,4'-bipyridine showed intermolecular hydrogen bonding and weak C-H...F interactions, leading to a three-dimensional network structure .

Chemical Reactions Analysis

The reactivity of 2,3,4,5-tetrafluorobenzoyl chloride and related compounds is diverse, as demonstrated by the various reactions they undergo. For instance, triorganotin (IV) complexes were synthesized by reacting triorganotin chloride with 2,3,4,5-tetrafluorobenzoic acid, resulting in complexes characterized by IR, NMR spectroscopy, and X-ray crystallography . The synthesis of 2,3,5,6-tetrafluoroaniline from 2,3,5,6-tetrafluorobenzoic acid involved acyl chlorination, amidation, and Hofmann degradation, showcasing a multi-step synthetic route .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-tetrafluorobenzoyl chloride derivatives are influenced by the strong electronegativity of fluorine and the steric effects of substituents. The fluorine atoms induce a high degree of electron-withdrawing character, which can affect the acidity of the benzoic acid derivatives and the reactivity of the carbonyl chloride group. The crystallographic data provide insights into the molecular packing, bond lengths, and angles, which are crucial for understanding the reactivity and potential applications of these compounds .

Scientific Research Applications

1. Use in Fluorogenic Caspase Substrates

2,3,4,5-Tetrafluorobenzoyl chloride has been utilized in the preparation of fluorogenic caspase substrates, specifically N-Ac-DEVD-N'-(2,3,4,5-tetrafluorobenzoyl)-R110. This substrate becomes fluorescent upon cleavage in apoptotic cells by activated caspases and is useful in cell-based assays for studying apoptosis inducers and inhibitors (Han-Zhong Zhang et al., 2003).

2. Application in Electrochemistry

The compound has been involved in the study of electrochemistry of ionic liquids, like 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate (BmimBF4). Investigations into its electrochemical properties have included analysis using cyclic voltammetry and gas chromatography-mass spectrometry (Li Xiao & K. Johnson, 2003).

3. Synthesis of Complex Compounds

It has been used in synthesizing various complex compounds, such as 6H-pyrido[1,2-a]quinazolin-6-ones, through reactions with 2-aminopyridine and 2-amino-5-methylpyridine. The angular structure of these tricyclic derivatives has been confirmed by NMR spectroscopy and other techniques (E. Nosova et al., 2004).

4. As a Derivatisation Reagent in Mass Spectrometry

It has been synthesized as o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride, a novel derivatisation reagent for mass spectrometry. This reagent enhances the detection of primary and secondary amino compounds, phenolic, and aliphatic hydroxyl compounds under negative ion chemical ionisation (H. Leis & W. Windischhofer, 2011).

5. In Catalysis and Chemical Reactions

It has been used in the catalytic preparation of phenanthrene derivatives from 2-arylbenzoyl chlorides. This process involves the selective formation of these derivatives, indicating its potential in facilitating complex chemical reactions (T. Nagata et al., 2014).

6. In the Formation of Imidazolium Salts

The compound plays a role in the formation of imidazolium salts with particular stability and structure, which are significant in the study of electron delocalization and reactivity of N-heterocyclic carbenes (M. Hobbs et al., 2010).

Safety And Hazards

2,3,4,5-Tetrafluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It is also a combustible liquid . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2,3,4,5-tetrafluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF4O/c8-7(13)2-1-3(9)5(11)6(12)4(2)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCKIXLTBNGIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369975
Record name 2,3,4,5-Tetrafluorobenzoyl chloride
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Molecular Weight

212.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrafluorobenzoyl chloride

CAS RN

94695-48-4
Record name 2,3,4,5-Tetrafluorobenzoyl chloride
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Record name 2,3,4,5- Tetrafluorobenzoyl chloride
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Record name 2,3,4,5-Tetrafluorobenzoyl chloride
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Record name 2,3,4,5-tetrafluorobenzoyl chloride
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Record name 2,3,4,5-Tetrafluorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

A suspension of 200 g of 2,3,4,5-tetrafluorobenzoic acid, 225 ml of thionyl chloride and 5 ml of N,N-dimethylformamide, prepared at 20° C., is heated at reflux for 3 hours. After cooling at 40° C., the thionyl chloride in excess is evaporated off under vacuum. The residue is taken up with toluene and the solution is concentrated again at 40° C. under vacuum. Thus 219 g of raw 2,3,4,5-tetrafluorobenzoyl chloride are obtained as a yellowish oil. A mixture of 1200 ml of toluene, 220 g of diethyl malonate and 153 g of magnesium ethylate, prepared at 20° C., is heated one hour at reflux, then it is cooled to 5° C. and the acid chloride above obtained is added thereto, by keeping the temperature below 10° C. After a 30-minutes stirring, the mixture is made acid with concentrated hydrochloric acid and the two phases are separated. The organic phase is diluted with water, made acid with sulfuric acid to pH 1.0 and heated at reflux for 7 hours, namely until the reaction is over. The mixture is cooled, the aqueous phase is separated and the organic one is taken up with water and made basic with sodium hydroxide to a very basic pH value. The aqueous phase is separated and the organic one is again extracted with water. The combined aqueous phases are made acid with concentrated hyarochloric acid to pH 1 and extracted twice with toluene. The toluene phase is concentrated under vacuum, the residue is taken up with 1250 ml of acetonitrile. To this mixture, at first 80 g of sodium bicarbonate and then 110 ml of N-methylpiperazine are added and the reaction mixture is heated 3 hours at reflux. By dilution with water the desired product precipitates and it is then filtered and washed with water. The wet product thus obtained is suspended in toluene and the suspension is evaporated by distillation until the solution becomes anhydrous. This solution contains 0.89 mole of ethyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoylacetate and is directly used for the subsequent step (b).
Quantity
200 g
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reactant
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225 mL
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reactant
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5 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

268 g of 2,3,4,5-tetrafluorobenzotrichloride were added to the distillation residue (approximately 20 g) and 2.7 g of iron(III) chloride were added. The mixture was reacted with formic acid in a similar manner to a). 198 g (93% of theory) of 2,3,4,5-tetrafluorobenzoyl chloride were obtained.
Quantity
268 g
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reactant
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[Compound]
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residue
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20 g
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2.7 g
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catalyst
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

268 g of 2,3,4,5-tetrafluorobenzotrichloride were placed in a stirred apparatus and 5.3 [lacuna] of iron(III) chloride were added, 45 g of formic acid (98-100%) were pumped in over 8 hours at 60° C. Vigorous gas development (carbon monoxide, hydrogen chloride) began immediately. The gas stream was fed to an absorption tower via a cooler. After addition was complete, the mixture was stirred until the end of gas development. The product was then distilled. 195 g of 2,3,4,5-tetrafluorobenzoyl chloride were obtained (91.5% of theory); b.p.: 70°-72° C./20 mbar, nD25 : 1.4773.
Quantity
268 g
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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45 g
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Synthesis routes and methods IV

Procedure details

To 30.0 g (155 mmol) of 2,3,4,5-tetrafluorobenzoic acid in 75 ml of dichloromethane was added 14.8 ml (1.1 equivalents) of oxalyl chloride. The mixture was then treated with three drops of dry N,N-dimethylformamide and the vigorous reaction was stirred at room temperature overnight. The mixture was then concentrated to an oil, taken up in toluene, and reconcentrated to afford 2,3,4,5-tetrafluorobenzoyl chloride which was used in the next step.
Quantity
30 g
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reactant
Reaction Step One
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14.8 mL
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75 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
HJ Leis, W Windischhofer - Analytical and bioanalytical chemistry, 2011 - Springer
The synthesis of a novel electrophoric derivatisation reagent, o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride, is described. The reagent was tested against …
Number of citations: 6 link.springer.com
HJ Leis, W Windischhofer - Journal of Chromatography B, 2011 - Elsevier
A novel electrophoric derivatisation procedure using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride for the quantitative determination of methylphenidate in …
Number of citations: 11 www.sciencedirect.com
J Yang, X Han, L Zhou, C Xiong - Asian Journal of Chemistry, 2011 - hero.epa.gov
The method of 2, 3, 4, 5-tetrafluorobenzoyl chloride synthesis with triphosgene was studied. High catalytic activity and the yield of carbonyl chloride on the chlorination of acid were …
Number of citations: 2 hero.epa.gov
HJ Leis, W Windischhofer - Microchimica Acta, 2012 - Springer
A method is presented for the quantitative determination of memantine in plasma by use of the derivatization reagent o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl …
Number of citations: 2 link.springer.com
HJ Leis, W Windischhofer - Journal of separation science, 2012 - Wiley Online Library
Quantitative determination of amphetamine in plasma by the use of a novel electrophoric derivatization reagent, o‐(pentafluorobenzyloxycarbonyl)‐2,3,4,5‐tetrafluorobenzoyl chloride is …
DN Bazhin, EV Shchegol'kov, YS Kudyakova… - Russian Journal of …, 2012 - Springer
The structure of key intermediates in the synthesis of fluoroquinolone antibiotics: diethyl (2,3,4,5-tetrafluorobenzoyl)malonate and ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-…
Number of citations: 2 link.springer.com
DTW Chu, RE Maleczka Jr - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
The synthesis and antibacterial activity of 1‐substituted amino‐2‐fluoro‐4‐oxo‐4H‐quino[2,3,4‐i,j][1,4]benox‐azine‐5‐carboxylic acid derivatives is described. Key steps in the …
Number of citations: 52 onlinelibrary.wiley.com
EV Nosova, GN Lipunova, MI Kodess… - Russian chemical …, 2004 - Springer
Reactions of 2-aminopyridine and 2-amino-5-methylpyridine with 2,3,4,5-tetrafluorobenzoyl chloride afforded N,N’-diaroylpyridinium salts, which were converted into 6H-pyrido[1,2-a]…
Number of citations: 6 link.springer.com
HZ Zhang, S Kasibhatla, J Guastella… - Bioconjugate …, 2003 - ACS Publications
N-Pentafluorobenzoyl−R110 (1a) and N-(2,3,4,5-tetrafluorobenzoyl)−R110 (1b) with enhanced cell retention properties, were prepared from rhodamine 110 (R-110) and the …
Number of citations: 67 pubs.acs.org
LD Zhang, C Gao, XJ Song, LT Yu - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C15H9F4N3O2S, the N,N′-disubstituted thiourea fragment adopts a cis,trans geometry, stabilized by an intramolecular N—H⋯O hydrogen bond to the carbonyl …
Number of citations: 3 scripts.iucr.org

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